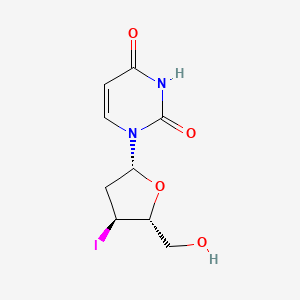
Uridine, 2',3'-dideoxy-3'-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’,3’-dideoxy-3’-iodo-: is a modified nucleoside analog derived from uridine. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar and the presence of an iodine atom at the 3’ position. These structural modifications confer unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of uridine, 2’,3’-dideoxy-3’-iodo- typically involves the selective removal of hydroxyl groups from uridine followed by the introduction of an iodine atom. One common method includes:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents such as triphenylphosphine and diethyl azodicarboxylate.
Industrial Production Methods: Industrial production of uridine, 2’,3’-dideoxy-3’-iodo- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Uridine, 2’,3’-dideoxy-3’-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2’,3’-dideoxy-3’-azido-uridine or 2’,3’-dideoxy-3’-thiouridine can be formed.
Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the compound, which may have different biological activities.
科学的研究の応用
Uridine, 2’,3’-dideoxy-3’-iodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and as a reagent in organic synthesis.
Biology: Employed in studies of nucleic acid metabolism and as a probe for investigating DNA and RNA interactions.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of therapeutic agents targeting viral infections and cancer cells.
Industry: Utilized in the production of diagnostic reagents and as a component in biochemical assays.
作用機序
The mechanism of action of uridine, 2’,3’-dideoxy-3’-iodo- involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The presence of the iodine atom and the absence of hydroxyl groups disrupt the formation of phosphodiester bonds, leading to the termination of nucleic acid chains. This property is particularly useful in antiviral and anticancer research, where the compound can inhibit the replication of viral genomes or the proliferation of cancer cells.
類似化合物との比較
2’,3’-Dideoxyuridine: Lacks the iodine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5’ position instead of the 3’ position.
2’,3’-Dideoxy-5-ethyluridine: Similar structure but with an ethyl group at the 5’ position.
Uniqueness: Uridine, 2’,3’-dideoxy-3’-iodo- is unique due to the specific placement of the iodine atom at the 3’ position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nucleoside analogs and enhances its utility in various research applications.
特性
CAS番号 |
13040-01-2 |
|---|---|
分子式 |
C9H11IN2O4 |
分子量 |
338.10 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
InChIキー |
HPCFWQGGUBDFHS-SHYZEUOFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)I |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


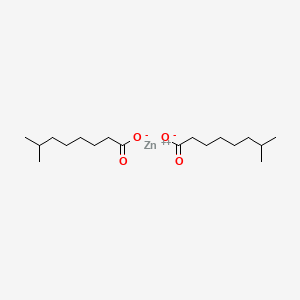
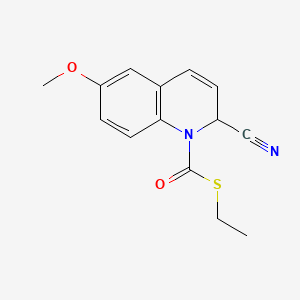

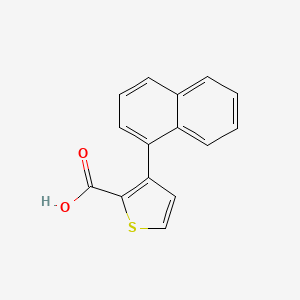

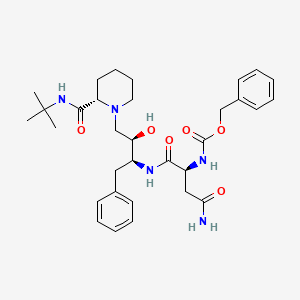






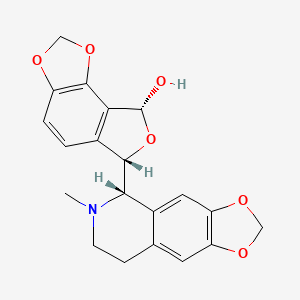
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
